7-(Benzyloxy)imidazo[1,2-b]pyridazine
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Overview
Description
7-(Benzyloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a benzyloxy substituent at the 7th position, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 7-(Benzyloxy)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions to form the imidazo[1,2-b]pyridazine scaffold.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the imidazo[1,2-b]pyridazine core can be reacted with benzyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-(Benzyloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyloxy position.
Scientific Research Applications
7-(Benzyloxy)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industry: In the pharmaceutical industry, it is explored for its potential to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of IL-17A, a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . By binding to the IL-17A receptor, it prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage.
Comparison with Similar Compounds
7-(Benzyloxy)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Imidazo[1,2-b]pyridazine IL-17A Inhibitors: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and selectivity.
Imidazo[1,2-a]pyridines: These compounds have a different ring fusion pattern and exhibit distinct biological activities, such as anti-tuberculosis properties.
Imidazo[4,5-b]pyridazines: These derivatives have variations in their ring structure and are explored for different therapeutic applications, including kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound for research and development.
Biological Activity
7-(Benzyloxy)imidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that modify the imidazo[1,2-b]pyridazine core structure. The introduction of the benzyloxy group at the 7-position is crucial for enhancing biological activity. Various derivatives have been synthesized to evaluate their binding affinities and biological effects.
Table 1: Summary of SAR Findings for Imidazo[1,2-b]pyridazine Derivatives
Compound | Binding Affinity (Ki) | Biological Activity |
---|---|---|
This compound | 11.0 nM | High affinity for amyloid plaques |
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | <1000 nM | Potential PET radiotracer |
Other derivatives | Varies | Anticancer, anti-inflammatory activities |
Biological Activities
This compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that imidazo[1,2-b]pyridazines can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been reported to target specific kinases involved in cancer progression, such as Pim-1 kinase, which is implicated in several malignancies .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Binding to Amyloid Plaques : Notably, certain derivatives of imidazo[1,2-b]pyridazine have shown high binding affinities for amyloid plaques in vitro. This suggests potential applications in diagnosing or treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- In Vitro Evaluation Against Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on various cancer cell lines including HeLa and MCF-7. Results indicated significant inhibition of cell growth with IC50 values ranging from 0.5 to 5 µM depending on the specific derivative tested.
- Neuroimaging Applications : Research focusing on the binding affinity of imidazo[1,2-b]pyridazines to amyloid plaques has led to the development of potential positron emission tomography (PET) radiotracers. One derivative exhibited a Ki value of 11.0 nM, indicating its promise for imaging studies in Alzheimer’s disease .
- Anti-inflammatory Studies : In a series of experiments evaluating anti-inflammatory activity through COX inhibition assays, derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
7-phenylmethoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)10-17-12-8-13-14-6-7-16(13)15-9-12/h1-9H,10H2 |
InChI Key |
NYUMIQLYNAYPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CN3N=C2 |
Origin of Product |
United States |
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